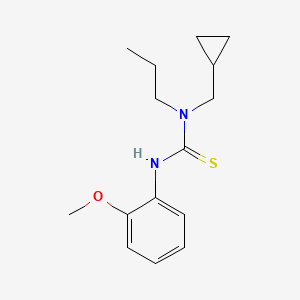
3,5-dimethyl-1-(2-methyl-3-furoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Approach : Pyrazoles, including derivatives similar to 3,5-dimethyl-1-(2-methyl-3-furoyl)-1H-pyrazole, can be synthesized using various methods. For instance, the reaction of 2-diazoacetylfuran with dimethyl acetylenedicarboxylate forms dimethyl 3-(2-furoyl)pyrazole-4,5-dicarboxylate, indicating a potential pathway for related compounds (Aliev et al., 1982).
- Molecular Structure : The crystal structure and molecular dimerization are important aspects of pyrazole derivatives. For example, the formation of molecular dimers through intermolecular hydrogen bonds is observed in certain pyrazole compounds (Zheng et al., 2010).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of pyrazole derivatives can exhibit interesting features like tautomeric forms and dimerization through hydrogen bonding, which may also apply to this compound (Wang et al., 2010).
Chemical Reactions and Properties
- Reactivity : Pyrazole derivatives show diverse reactivity, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes from 3,5-dimethyl-4-aminomethylpyrazole ligands (Esquius et al., 2000).
- Chemical Transformations : Pyrazole derivatives can undergo various chemical transformations, such as formylation and acylation, indicating a versatile chemical nature (El’chaninov et al., 2018).
Physical Properties Analysis
- Solubility and Stability : Pyrazole derivatives' solubility, particularly in polar solvents, and stability are key physical properties (Esquius et al., 2000).
Chemical Properties Analysis
- Electro-optical Properties : Pyrazole compounds are gaining attention for their electro-optical properties, which could be relevant for this compound as well (Irfan et al., 2016).
- Charge Transport : The charge transport properties of pyrazole derivatives are an area of interest, especially in semiconducting materials (Irfan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- The molecular structure and properties of 3,5-dimethylpyrazole derivatives have been extensively studied. For instance, Khan et al. (2020) examined the structural details in solution and solid state of compounds derived from pyrazole derivatives, including 3,5-dimethylpyrazole, through experimental and theoretical approaches. This research contributes to our understanding of the geometrical and electronic properties of such compounds, which is crucial for their application in various scientific fields (Khan et al., 2020).
Electrochemical Applications
- In the field of electrochemistry, the study of pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, is significant. Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, revealing its potential in the electro-organic synthesis of new heterocyclic compounds. This research demonstrates the utility of these compounds in developing environmentally friendly and efficient chemical synthesis processes (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Corrosion Inhibition
- The use of pyrazole derivatives in corrosion inhibition is another area of interest. Bouklah et al. (2005) explored the efficiency of 3,5-dimethyl-1H-pyrazole in inhibiting steel corrosion in hydrochloric acid solutions. Their findings indicate the potential of such compounds in industrial applications where corrosion resistance is essential (Bouklah et al., 2005).
Antimicrobial Activity
- The synthesis and evaluation of the bioactivities of various pyrazole derivatives, including those related to 3,5-dimethyl-1H-pyrazole, have been reported. For example, Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives and screened them for anti-inflammatory and antimicrobial activities. This research underlines the significance of pyrazole derivatives in medicinal chemistry, especially in developing new antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8(2)13(12-7)11(14)10-4-5-15-9(10)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHGQBCPMMXTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)



![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)
![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)